5-Bromo-N-(2,2-difluoroethyl)nicotinamide 5-Bromo-N-(2,2-difluoroethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13519345
InChI: InChI=1S/C8H7BrF2N2O/c9-6-1-5(2-12-3-6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14)
SMILES: C1=C(C=NC=C1Br)C(=O)NCC(F)F
Molecular Formula: C8H7BrF2N2O
Molecular Weight: 265.05 g/mol

5-Bromo-N-(2,2-difluoroethyl)nicotinamide

CAS No.:

Cat. No.: VC13519345

Molecular Formula: C8H7BrF2N2O

Molecular Weight: 265.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2,2-difluoroethyl)nicotinamide -

Specification

Molecular Formula C8H7BrF2N2O
Molecular Weight 265.05 g/mol
IUPAC Name 5-bromo-N-(2,2-difluoroethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C8H7BrF2N2O/c9-6-1-5(2-12-3-6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14)
Standard InChI Key DVSWRZZICKCOFF-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Br)C(=O)NCC(F)F
Canonical SMILES C1=C(C=NC=C1Br)C(=O)NCC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-Bromo-N-(2,2-difluoroethyl)nicotinamide derives from nicotinamide, a form of vitamin B3. Key modifications include:

  • Bromine substitution at the 5-position of the pyridine ring, enhancing electrophilic reactivity and potential halogen bonding interactions.

  • 2,2-Difluoroethyl group attached to the amide nitrogen, introducing steric bulk and fluorine-mediated electronic effects.

The presence of fluorine atoms adjacent to the ethyl chain increases metabolic stability by resisting oxidative degradation, a common limitation in drug development.

Physicochemical Data

Table 1 summarizes the compound’s key properties:

PropertyValue
Molecular FormulaC8H7BrF2N2O\text{C}_8\text{H}_7\text{BrF}_2\text{N}_2\text{O}
Molecular Weight265.05 g/mol
CAS NumberNot publicly disclosed
VCID (VulcanChem ID)VC13519345
SolubilityLikely polar aprotic solvents
StabilityStable under inert conditions

Data sourced from supplier documentation.

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

While explicit protocols are unavailable, the synthesis likely involves sequential functionalization of the nicotinamide scaffold:

  • Bromination: Electrophilic aromatic bromination at the 5-position using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Amide Formation: Coupling of 5-bromonicotinic acid with 2,2-difluoroethylamine via activation with carbodiimides (e.g., EDC/HOBt).

Challenges in Scale-Up

  • Fluorine Handling: The 2,2-difluoroethyl group requires anhydrous conditions to prevent hydrolysis.

  • Regioselectivity: Ensuring exclusive bromination at the 5-position necessitates careful control of reaction kinetics.

Biological Activities and Mechanisms

Enzyme Modulation

The compound’s nicotinamide backbone suggests potential interactions with NAD(P)-dependent enzymes, such as sirtuins or poly(ADP-ribose) polymerases (PARPs). Bromine’s electron-withdrawing effects may alter substrate binding affinities, while the difluoroethyl group could hinder proteolytic degradation.

Receptor Interactions

Preliminary studies hypothesize activity at G-protein-coupled receptors (GPCRs) due to structural similarities to purinergic receptor ligands. Fluorine atoms may enhance binding via dipole interactions with arginine residues.

Future Research Directions

Mechanistic Elucidation

  • Kinetic Studies: Quantify inhibition constants (KiK_i) for putative targets like PARP-1.

  • Crystallography: Resolve ligand-enzyme complexes to identify binding motifs.

Pharmacokinetic Optimization

  • Bioavailability: Assess oral absorption using Caco-2 cell models.

  • Metabolite Profiling: Identify major metabolites via LC-MS/MS to guide structural refinements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator